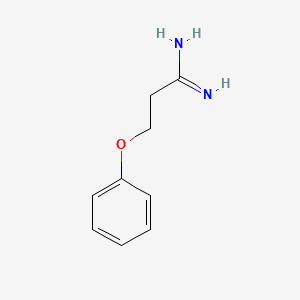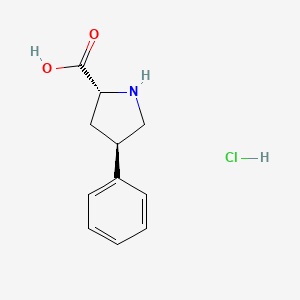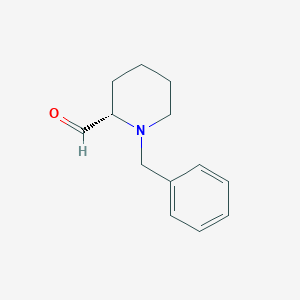![molecular formula C8H5ClOS B12444890 3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)
3-Chlorobenzo[b]thiophen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorobenzo[b]thiophen-4-ol is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzothiophene ring imparts unique chemical properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-chlorobenzo[b]thiophen-4-ol involves the reaction of 3-chlorobenzo[b]thiophene with hydroxylating agents under controlled conditions. Another approach includes the use of aryne intermediates and alkynyl sulfides, which react to form the benzothiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, hydroxylation, and purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorobenzo[b]thiophen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, alkyl groups, or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium amide (NaNH2) and Grignard reagents (RMgX) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
3-Chlorobenzo[b]thiophen-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-chlorobenzo[b]thiophen-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer effects are believed to result from its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzo[b]thiophen-4-ol: Similar structure with a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophen-4-ol: Contains an iodine atom at the third position.
3-Methylbenzo[b]thiophen-4-ol: Features a methyl group at the third position.
Uniqueness
3-Chlorobenzo[b]thiophen-4-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its antimicrobial potency .
Propiedades
Fórmula molecular |
C8H5ClOS |
|---|---|
Peso molecular |
184.64 g/mol |
Nombre IUPAC |
3-chloro-1-benzothiophen-4-ol |
InChI |
InChI=1S/C8H5ClOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H |
Clave InChI |
VAXCGYPTZOCKJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)
![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)

![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)



